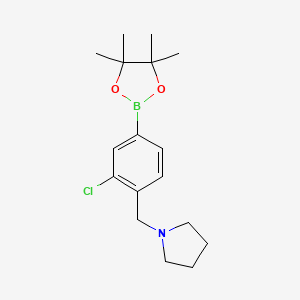

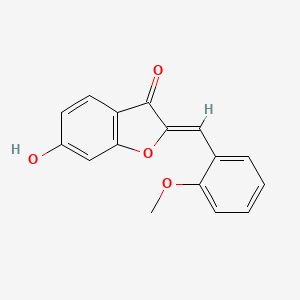

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one” is a chemical compound with the molecular formula C16H12O4 and a molecular weight of 268.26 . It is used for research purposes .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.26 . It has a predicted pKa value of 7.56 . The IC50 value for RAW264.7 (mouse) is 18.1 µM . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Reduction Processes : The reduction of various 2-benzylidene-3(2H)-benzofuranones, which are structurally similar to the target compound, can be achieved using lithium aluminium hydride-aluminium chloride, yielding corresponding 2-benzylbenzofurans (Kurosawa & Morita, 1981).

Synthesis of Analogues : Efficient synthesis of related compounds, such as benzothiazine and acrylamide derivatives, demonstrates the versatility of benzofuranone structures in chemical synthesis (Ana Maria Alves de Souza et al., 2010).

Algar-Flynn-Oyamada (AFO) Reaction : This reaction is a method for synthesizing flavonoid compounds, including benzofuran derivatives, highlighting the relevance of benzofuranone structures in organic synthesis (Bennett, Burke & O'sullivan, 1996).

Biological and Pharmacological Applications

Antioxidant Properties : Certain benzofuran compounds, closely related to the target molecule, have been found to exhibit antioxidant effects. This indicates the potential of such compounds in developing antioxidant agents (Liu et al., 2019).

Estrogen Receptor Affinity : Some benzofuran derivatives have been studied for their affinity for the estrogen receptor, suggesting their potential applications in hormone-related therapies or research (Halabalaki et al., 2000).

Antitumor Activity : Dihydrobenzofuran lignans and related compounds, including benzofurans, have shown potential as antitumor agents that inhibit tubulin polymerization, indicating their significance in cancer research (Pieters et al., 1999).

Synthesis of Antioxidant Compounds : The synthesis of 2-arylbenzofurans, including the yeast antioxidant benzofuran, demonstrates the importance of such compounds in developing antioxidants (Mckittrick & Stevenson, 1984).

Material Science Applications

- Vibrational and Electronic Absorption Spectra : Studies on related benzofuran compounds have explored their vibrational and electronic properties, which are crucial in material science for developing new materials with specific optical properties (Veeraiah et al., 2012).

Eigenschaften

IUPAC Name |

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-5-3-2-4-10(13)8-15-16(18)12-7-6-11(17)9-14(12)20-15/h2-9,17H,1H3/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTVGGJLTZQXAE-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2447307.png)

![3-Methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2447308.png)

![5-(3-chloro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2447312.png)

![4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2447320.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2447321.png)